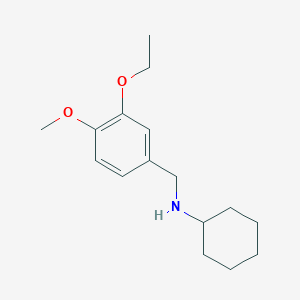

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with structural similarities, such as benzylamine derivatives and cyclohexanamine moieties. These compounds are of interest due to their potential biological activities and applications in material science .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like cycloalkanes, benzaldehydes, and amines. For instance, the synthesis of N,N'-bis(3-alkoxy-2-hydroxybenzyl)cyclohexane-1,2-diamines involves the formation of Schiff bases followed by complexation with metal ions . Similarly, the synthesis of N-cyclopropylbenzylamine derivatives includes the use of cyclopropanecarbonitrile, followed by a series of reactions such as Curtius rearrangement . These methods could potentially be adapted for the synthesis of "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the X-ray crystal structure of a salen-type ligand with a cyclohexylene backbone has been reported, which provides insights into the influence of substituents on the molecular conformation . Additionally, the crystal structure of a 4'-hydroxy derivative of a cyclohexanone compound reveals the presence of hydrogen bonds and the chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

The chemical reactivity of benzylamine and cyclohexanamine derivatives is influenced by the presence of substituents on the aromatic ring and the cyclohexane moiety. For instance, the introduction of methoxy and ethoxy groups can affect the electron density and steric hindrance, which in turn can influence the outcome of reactions such as complexation with metals or interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine" are determined by their molecular structure. The presence of alkoxy substituents can affect properties like solubility, melting point, and the ability to form intermolecular interactions. For example, the Schiff base ligand with ethoxy groups exhibits strong intramolecular forces as evidenced by its IR and NMR spectra . The antimicrobial activity of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives suggests that the cyclohexane backbone plays a significant role in biological activity .

Aplicaciones Científicas De Investigación

Analytical Characterization and Identification

Analytical Profiles and Detection in Biological Matrices : N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine, along with other psychoactive arylcyclohexylamines, has been characterized using various analytical methods such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods have been developed for the qualitative and quantitative analysis of these compounds in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Identification in Drug Seizures : In a study investigating new psychoactive substances, N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine was identified among other novel ortho-methoxybenzylated amphetamine-type designer drugs. Mass spectrometric, infrared spectroscopic, and nuclear magnetic resonance spectroscopic data were presented (Westphal, Girreser, & Waldmüller, 2016).

Structural Characterization

- X-Ray Diffraction Analysis : The compound has been synthesized and characterized by single crystal X-ray diffraction. This analysis reveals detailed structural information, including the arrangement of atoms and molecular configuration (Li, Liang, & Pan, 2017).

Pharmacological Profiles

- Receptor Interaction Studies : The pharmacological properties of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine and related compounds have been studied for their interaction with various receptors, including serotonergic, adrenergic, dopaminergic, and histaminergic receptors. Such studies are important for understanding the potential effects and mechanisms of action of these compounds (Rickli, Luethi, Reinisch, Buchy, Hoener, & Liechti, 2015).

Biochemical and Enzymatic Studies

- Lipase and α-Glucosidase Inhibition : Research on novel heterocyclic compounds derived from related structures, including 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, has investigated their potential as inhibitors of lipase and α-glucosidase, enzymes relevant in metabolic processes (Bekircan, Ülker, & Menteşe, 2015).

Enantioselective Synthesis

- Asymmetric Synthesis in Pharmaceutical Production : The compound and its analogs have been utilized in asymmetric synthesis, which is critical in the production of various pharmaceuticals. One such study reports on a new cyclohexylamine oxidase for the deracemization of a key synthetic intermediate in the production of dextromethorphan (Wu, Huang, Wang, Li, Wang, Lin, & Chen, 2020).

Propiedades

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNHVEHXYXVMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC2CCCCC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355136 |

Source

|

| Record name | N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |

CAS RN |

355817-14-0 |

Source

|

| Record name | N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.